molecular formula C22H24BrN3O3 B3903832 N-[(2-Benzoyl-4-bromo-phenylcarbamoyl)-methyl]-2-piperidin-1-yl-acetamide CAS No. 5975-37-1

N-[(2-Benzoyl-4-bromo-phenylcarbamoyl)-methyl]-2-piperidin-1-yl-acetamide

Cat. No.: B3903832
CAS No.: 5975-37-1
M. Wt: 458.3 g/mol
InChI Key: JIWBGOCXZDYWLY-UHFFFAOYSA-N
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Description

N-[(2-Benzoyl-4-bromo-phenylcarbamoyl)-methyl]-2-piperidin-1-yl-acetamide is a complex organic compound that features a benzoyl group, a bromine atom, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Benzoyl-4-bromo-phenylcarbamoyl)-methyl]-2-piperidin-1-yl-acetamide typically involves multiple steps. One common method starts with the bromination of a benzoyl derivative, followed by the formation of a carbamoyl intermediate. This intermediate is then reacted with a piperidine derivative under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(2-Benzoyl-4-bromo-phenylcarbamoyl)-methyl]-2-piperidin-1-yl-acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may vary, but common reagents include halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

N-[(2-Benzoyl-4-bromo-phenylcarbamoyl)-methyl]-2-piperidin-1-yl-acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-[(2-Benzoyl-4-bromo-phenylcarbamoyl)-methyl]-2-piperidin-1-yl-acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating them, which can lead to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-Benzoyl-4-bromo-phenylcarbamoyl)-methyl]-2-piperidin-1-yl-acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its piperidine ring, in particular, is a versatile moiety that can enhance the compound’s stability and reactivity .

Properties

IUPAC Name

N-(2-benzoyl-4-bromophenyl)-2-[(2-piperidin-1-ylacetyl)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24BrN3O3/c23-17-9-10-19(18(13-17)22(29)16-7-3-1-4-8-16)25-20(27)14-24-21(28)15-26-11-5-2-6-12-26/h1,3-4,7-10,13H,2,5-6,11-12,14-15H2,(H,24,28)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIWBGOCXZDYWLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(=O)NCC(=O)NC2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40365342
Record name N-[(2-Benzoyl-4-bromo-phenylcarbamoyl)-methyl]-2-piperidin-1-yl-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40365342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5975-37-1
Record name N-[(2-Benzoyl-4-bromo-phenylcarbamoyl)-methyl]-2-piperidin-1-yl-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40365342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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